molecular formula C8H7ClN2O3S B12888787 2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride

2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride

Katalognummer: B12888787
Molekulargewicht: 246.67 g/mol
InChI-Schlüssel: BPEYREVNPCSCEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The presence of the sulfonyl chloride group in this compound makes it a valuable intermediate for various chemical reactions and synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride typically involves the reaction of 2-aminomethylbenzoxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 2-aminomethylbenzoxazole

    Reagent: Chlorosulfonic acid (ClSO₃H)

    Reaction Conditions: The reaction is usually conducted at low temperatures (0-5°C) to prevent side reactions and ensure high yield. The reaction mixture is then gradually warmed to room temperature and stirred for several hours.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The compound is typically purified by recrystallization or chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation: The compound can undergo oxidation reactions to form sulfonic acids or sulfonate esters.

    Reduction: Reduction of the sulfonyl chloride group can yield sulfinic acids or thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Sulfonic Acids: Resulting from oxidation reactions.

    Sulfinic Acids and Thiols: Produced through reduction reactions.

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride has a wide range of applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: Employed in the development of enzyme inhibitors and receptor modulators.

    Industrial Applications: Utilized in the production of dyes, pigments, and polymers.

    Chemical Synthesis: Serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This reactivity makes it a valuable tool for modifying proteins, enzymes, and other biomolecules. The compound can inhibit enzyme activity by covalently modifying active site residues or altering protein conformation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Aminomethyl)benzoxazole: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.

    2-(Chloromethyl)benzoxazole: Contains a chloromethyl group instead of an aminomethyl group, leading to different reactivity and applications.

    Benzoxazole-2-thiol: Features a thiol group, which imparts distinct chemical properties and biological activities.

Uniqueness

2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride is unique due to the presence of both the aminomethyl and sulfonyl chloride groups. This combination allows for versatile chemical reactivity and a wide range of applications in synthesis and research. The compound’s ability to undergo nucleophilic substitution reactions makes it a valuable intermediate for the preparation of various derivatives with potential biological and industrial significance.

Eigenschaften

Molekularformel

C8H7ClN2O3S

Molekulargewicht

246.67 g/mol

IUPAC-Name

2-(aminomethyl)-1,3-benzoxazole-7-sulfonyl chloride

InChI

InChI=1S/C8H7ClN2O3S/c9-15(12,13)6-3-1-2-5-8(6)14-7(4-10)11-5/h1-3H,4,10H2

InChI-Schlüssel

BPEYREVNPCSCEV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC(=N2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.